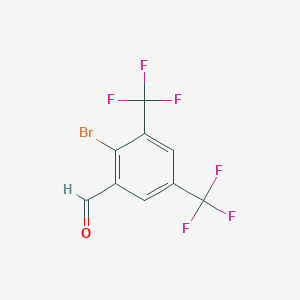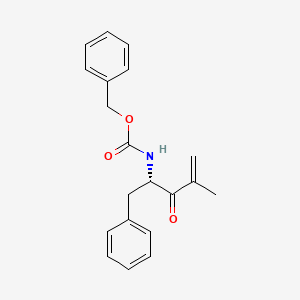![molecular formula C20H16N6O3S B14003277 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide CAS No. 29821-93-0](/img/structure/B14003277.png)
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide is an azo compound characterized by the presence of a diazene functional group (–N=N–). Azo compounds are known for their vibrant colors and are widely used in dyes and pigments. The compound also contains 8-hydroxyquinoline, a well-known ligand for metal complexes, and a sulfonamide group, which is often found in medicinal chemistry due to its antibacterial properties.
Métodos De Preparación
The synthesis of 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide typically involves an azo coupling reaction. This reaction is performed between a diazonium salt and a coupling component. For instance, the diazonium salt can be prepared from 4-methylpyrimidin-2-ylamine, which is then reacted with 8-hydroxyquinoline to form the azo compound . The reaction conditions often include acidic or basic environments to facilitate the coupling process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles for substitution reactions. Major products formed from these reactions include quinone derivatives, amines, and substituted sulfonamides .
Aplicaciones Científicas De Investigación
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and metal ions. For instance, as a glyoxalase I inhibitor, the compound binds to the active site of the enzyme, preventing its normal function in detoxifying methylglyoxal, a cytotoxic byproduct. This inhibition can lead to the accumulation of toxic substances in cancer cells, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
Similar compounds to 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide include:
(E)-4-((2-amino-8-hydroxyquinolin-5-yl)diazenyl)-N-(thiazol-2-yl)benzenesulfonamide: Another glyoxalase I inhibitor with a thiazole moiety.
1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-ethylpiperazin-1-yl)ethanone: A compound with antifungal activity, containing a piperazine ring.
The uniqueness of this compound lies in its combination of the 8-hydroxyquinoline moiety and the sulfonamide group, which imparts both metal-chelating and antimicrobial properties.
Propiedades
Número CAS |
29821-93-0 |
|---|---|
Fórmula molecular |
C20H16N6O3S |
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H16N6O3S/c1-13-10-12-22-20(23-13)26-30(28,29)15-6-4-14(5-7-15)24-25-17-8-9-18(27)19-16(17)3-2-11-21-19/h2-12,27H,1H3,(H,22,23,26) |
Clave InChI |
PIODDWPPYJEJGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C4C=CC=NC4=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[(3-Ethyloxetan-3-YL)methoxy]hexan-1-OL](/img/structure/B14003208.png)

![Acetamide,5-b]pyridin-5-yl)-](/img/structure/B14003222.png)



![3-(Spiro[2.5]octan-6-yl)propiolic acid](/img/structure/B14003240.png)
![Methyl 2-[[2-(bis(methoxycarbonylmethyl)amino)cyclopropyl]-(methoxycarbonylmethyl)amino]acetate](/img/structure/B14003245.png)



